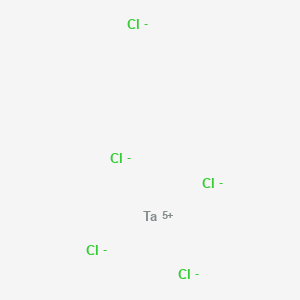
Einecs 254-460-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 254-460-4, also known as tantalum pentachloride, is an inorganic compound with the chemical formula TaCl₅. It appears as a white powder and is commonly used as a starting material in tantalum chemistry. This compound is known for its high reactivity and is often utilized in various chemical reactions and industrial applications .
Synthetic Routes and Reaction Conditions:
Reaction with Chlorine Gas: One common method to synthesize tantalum chloride involves reacting powdered metallic tantalum with chlorine gas at temperatures between 170 and 250°C.
Reaction with Hydrochloric Acid: Another method involves reacting tantalum with hydrochloric acid at 400°C.
Reaction with Thionyl Chloride: Tantalum pentoxide can be reacted with thionyl chloride at 240°C to produce tantalum chloride.
Industrial Production Methods:
Types of Reactions:
Substitution: this compound can undergo chloride displacement reactions.
Adduct Formation: It forms stable complexes with ethers and reacts with tertiary amines to give crystalline adducts.
Common Reagents and Conditions:
Triphenylphosphine Oxide: Used in chloride displacement reactions at room temperature.
Tertiary Amines: React with tantalum chloride to form crystalline adducts.
Major Products:
Tantalum Oxychloride (TaOCl₃): Formed through hydrolysis.
Tantalum Pentoxide (Ta₂O₅): Formed as a final product of hydrolysis.
Scientific Research Applications
Einecs 254-460-4 has a wide range of applications in scientific research:
Biology and Medicine: While specific biological applications are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mechanism of Action
Einecs 254-460-4 exerts its effects primarily through its strong electrophilic nature. It behaves like a Friedel-Crafts catalyst, similar to aluminum chloride, and forms adducts with a variety of Lewis bases . The molecular targets and pathways involved include the formation of stable complexes with ethers and the displacement of chloride ligands by other nucleophiles .
Comparison with Similar Compounds
Tantalum (III) Chloride (TaCl₃): Formed by reducing tantalum pentachloride with tantalum metal.
Tantalum (IV) Chloride (TaCl₄): Another lower oxidation state chloride of tantalum.
Niobium (V) Chloride (NbCl₅): Chemically similar to tantalum chloride due to the close relationship between tantalum and niobium.
Uniqueness:
- Einecs 254-460-4 is unique in its high reactivity and ability to form stable complexes with a wide range of ligands. Its strong electrophilic nature makes it a valuable catalyst in various chemical reactions .
Properties
CAS No. |
39455-50-0 |
|---|---|
Molecular Formula |
Cl5Ta |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
tantalum(5+);pentachloride |
InChI |
InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
OEIMLTQPLAGXMX-UHFFFAOYSA-I |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















